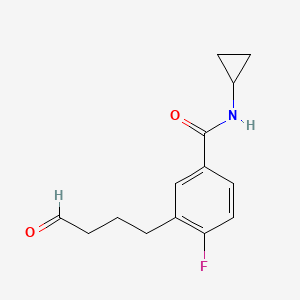
N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide is a synthetic organic compound with a complex structure. It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a 4-oxobutyl side chain attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluoro-3-nitrobenzoic acid with cyclopropylamine under acidic conditions to form N-cyclopropyl-4-fluoro-3-nitrobenzamide.
Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Introduction of the 4-Oxobutyl Side Chain: The final step involves the alkylation of the amine with 4-chlorobutyryl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted benzamides
Aplicaciones Científicas De Investigación
N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide: Unique due to its specific substituents and structure.
N-Cyclopropyl-4-fluorobenzamide: Lacks the 4-oxobutyl side chain.
N-Cyclopropyl-3-(4-oxobutyl)benzamide: Lacks the fluorine atom.
Uniqueness
This compound is unique due to the combination of its cyclopropyl group, fluorine atom, and 4-oxobutyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
639858-65-4 |
|---|---|
Fórmula molecular |
C14H16FNO2 |
Peso molecular |
249.28 g/mol |
Nombre IUPAC |
N-cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide |
InChI |
InChI=1S/C14H16FNO2/c15-13-7-4-11(14(18)16-12-5-6-12)9-10(13)3-1-2-8-17/h4,7-9,12H,1-3,5-6H2,(H,16,18) |
Clave InChI |
KCWHYXJCQGDYBB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2=CC(=C(C=C2)F)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedinitrile](/img/structure/B12595580.png)

![2-[1-(aminomethyl)cyclohexyl]acetic acid;sulfuric acid](/img/structure/B12595584.png)
![2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12595588.png)
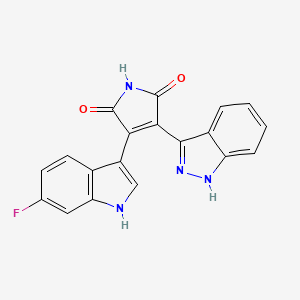
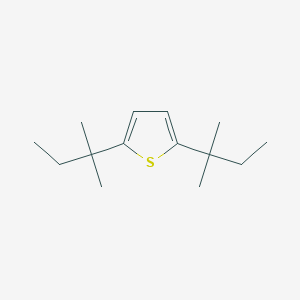
![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12595620.png)

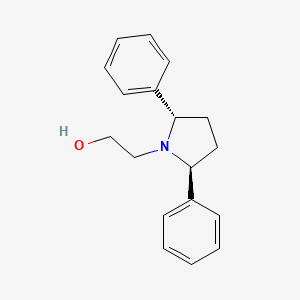
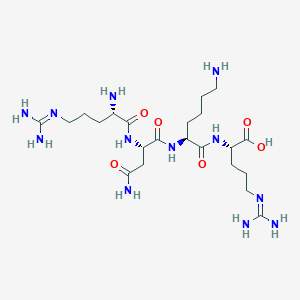
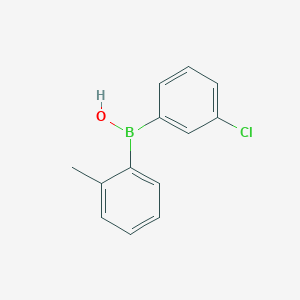
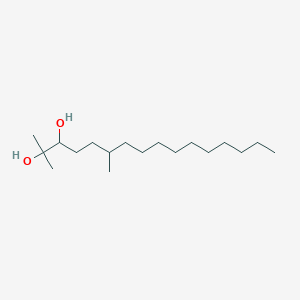
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-chloro-3-cyanophenyl)sulfonyl]-2-methyl-, methyl ester](/img/structure/B12595652.png)

